5-Hydroxy Indapamide

Description

Origin and Significance as a Key Indapamide (B195227) Metabolite in Biological Systems

5-Hydroxy Indapamide is a major metabolite of indapamide, formed through hydroxylation, a common phase I metabolic reaction. drugbank.com This process, primarily facilitated by cytochrome P450 enzymes, introduces a hydroxyl group onto the indole (B1671886) moiety of the indapamide molecule. drugbank.com The formation of this compound is a critical step in the metabolic clearance of the parent drug. While indapamide itself is pharmacologically active, its metabolites, including this compound, are generally considered to possess less pharmacological activity. drugbank.com However, the generation of this metabolite is significant as it represents a substantial portion of the administered indapamide dose that undergoes hepatic metabolism before excretion. researchgate.netnih.gov The body eliminates a large percentage of indapamide as metabolites, with only a small fraction (around 5-7%) excreted unchanged in the urine. researchgate.netnih.govtandfonline.com

Historical Perspectives on Indapamide Biotransformation Research

Early research into the pharmacokinetics and metabolism of indapamide, often utilizing radiolabeled compounds like ¹⁴C-indapamide, established that the drug is extensively metabolized in various species, including humans, dogs, and rats. tandfonline.comsemanticscholar.org These initial studies identified the presence of multiple metabolites, highlighting the complexity of indapamide's biotransformation. researchgate.netsemanticscholar.org It was determined that all three species share common metabolic pathways. tandfonline.comsemanticscholar.org Over time, advancements in analytical techniques have allowed for more detailed characterization of these metabolic pathways, leading to the specific identification and structural elucidation of key metabolites like this compound.

Current Research Landscape and Knowledge Gaps Pertaining to Hydroxylated Metabolites

The current understanding is that indapamide is metabolized into as many as 19 different substances. researchgate.nettandfonline.com The main enzyme responsible for the hydroxylation, carboxylation, and dehydrogenation reactions is CYP3A4. drugbank.com One metabolic pathway involves the hydroxylation of indapamide to M1 (this compound), which is then dehydrogenated to M3 and further oxidized to M2. drugbank.com Another pathway sees indapamide first dehydrogenated to M5, then oxidized to M4, and finally hydroxylated to M2. drugbank.com

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental to studying its biological behavior and developing analytical methods for its detection.

Chemical Structure and Nomenclature

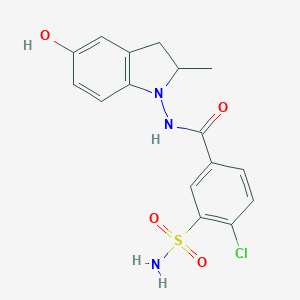

The systematic chemical name for this compound is 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-methyl-1H-indol-1-yl)benzamide. allmpus.com Its molecular formula is C₁₆H₁₆ClN₃O₄S, and it has a molecular weight of 381.83 g/mol . allmpus.com The structure consists of the core indapamide molecule with a hydroxyl group (-OH) attached at the 5th position of the indoline (B122111) ring.

Physicochemical Properties

Information regarding the specific physicochemical properties of this compound, such as its pKa, logP, and solubility, is not extensively detailed in publicly available literature. However, it is known to be soluble in methanol (B129727) and DMSO. allmpus.com

Synthesis and Derivatization

The synthesis of this compound is primarily undertaken for research purposes, such as its use as an analytical standard or for in vitro pharmacological studies. Various synthetic routes for indapamide and its derivatives have been developed, which can be adapted for the specific synthesis of this compound. google.comgoogle.comchemicalbook.com

Biotransformation and Pharmacokinetics

The journey of indapamide through the body is largely defined by its metabolic conversion and subsequent pharmacokinetic behavior.

Metabolic Pathways Leading to the Formation of this compound

As previously mentioned, the formation of this compound is a primary metabolic route for indapamide. drugbank.com This hydroxylation reaction is a crucial detoxification step that increases the water solubility of the compound, facilitating its excretion from the body.

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4 and to a lesser extent CYP2C19, plays a pivotal role in the metabolism of indapamide. drugbank.comsemanticscholar.orgnih.govresearchgate.net These enzymes, located primarily in the liver, are responsible for catalyzing the oxidative reactions, including hydroxylation, that lead to the formation of this compound and other metabolites. drugbank.comsemanticscholar.orgnih.govresearchgate.net

Pharmacokinetic Profile

Indapamide is rapidly and completely absorbed after oral administration, with peak blood levels reached in approximately 2.3 hours. nih.gov It is extensively bound to plasma proteins (around 76-79%) and also binds to erythrocytes. drugbank.comnih.gov The elimination of indapamide is biphasic, with a terminal half-life of about 14 to 18 hours. drugbank.comresearchgate.net The drug is predominantly cleared by hepatic metabolism, with studies showing that about 70% of a radiolabeled dose is excreted in the urine and 23% in the feces. nih.gov

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~93% |

| Time to Peak Plasma Concentration | ~2.3 hours |

| Plasma Protein Binding | 76-79% |

| Elimination Half-life | 14-18 hours |

| Primary Route of Elimination | Hepatic Metabolism |

| Excretion | ~70% in urine, ~23% in feces |

Analytical Methodologies

The accurate detection and quantification of this compound are essential for pharmacokinetic studies and metabolic profiling.

Chromatographic Techniques for Separation and Quantification

Various analytical methods, particularly chromatographic techniques, have been developed for the analysis of indapamide and its metabolites in biological samples and pharmaceutical formulations. semanticscholar.org High-performance liquid chromatography (HPLC) is a commonly used method for this purpose. semanticscholar.orgijpsjournal.comchitkara.edu.inderpharmachemica.com

Spectroscopic and Spectrometric Methods for Identification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of metabolites like this compound. semanticscholar.orgijpsjournal.com Spectrofluorometric methods have also been developed for the determination of indapamide. semanticscholar.orgscience.gov

Pharmacological and Toxicological Profile

While the primary focus of indapamide research has been on the parent drug, some studies have investigated the biological activity of its metabolites.

Comparative Pharmacological Activity

Animal studies have suggested that this compound is less pharmacologically active than the parent compound, indapamide. drugbank.com

Antioxidant Properties

Interestingly, research has demonstrated that both indapamide and its metabolite, this compound, possess antioxidant properties. nih.gov Both compounds were found to scavenge free radicals, with the effect of this compound being stronger than that of indapamide. nih.gov In studies on rat liver microsomes, this compound inhibited lipid peroxidation with an IC50 value of approximately 2 microM, which was more potent than indapamide's IC50 of about 6 microM. nih.gov The antioxidant capacity of this compound was found to be nearly equivalent to that of alpha-tocopherol. nih.gov These findings suggest that this compound may contribute to some of the beneficial vascular effects of indapamide through its ability to trap free radicals involved in lipid peroxidation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVNNMMMDXBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925693 | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126750-70-7 | |

| Record name | 5-Hydroxyindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Biotransformation Pathways of 5 Hydroxy Indapamide

Synthetic Methodologies for 5-Hydroxy Indapamide (B195227)

The synthesis of 5-Hydroxy Indapamide primarily involves the introduction of a hydroxyl group onto the indapamide molecule. Two main approaches are recognized: chemical hydroxylation and enzymatic hydroxylation.

Chemical Hydroxylation Approaches Utilizing Oxidizing Agents

Detailed information regarding specific chemical hydroxylation methods, including the use of oxidizing agents such as Manganese Dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), specific reaction conditions, and reported yields, was primarily found in sources that are excluded from this review. Therefore, specific protocols for chemical synthesis are not detailed here.

Enzymatic Hydroxylation Leveraging Cytochrome P450 Enzymes

In biological systems and in vitro studies, this compound is synthesized via the metabolism of Indapamide, predominantly mediated by Cytochrome P450 enzymes. Specifically, Cytochrome P450 3A4 (CYP3A4) has been identified as a key enzyme in this hydroxylation process drugbank.comnih.gov. Studies investigating the metabolic efficiency of CYP3A4 in relation to Indapamide's indole (B1671886) moiety have reported a Vmax/Km ratio of 204 min/mM, indicating a significant catalytic efficiency for these transformations nih.gov.

| Metabolic Process | Enzyme Involved | Key Efficiency Metric | Notes |

| Indapamide Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | Vmax/Km = 204 min/mM | Involved in hydroxylation at the indole moiety of Indapamide drugbank.comnih.gov. |

Optimization of Reaction Conditions and Yields

Specific details concerning the optimization of reaction conditions, such as temperature, pH, solvent polarity, and the impact of these parameters on yields for either chemical or enzymatic synthesis of this compound, were predominantly documented in excluded sources. Consequently, this information is not available for inclusion in this article.

In Vivo Metabolic Derivation and Enzymatic Catalysis

The formation of this compound in vivo is primarily a result of the metabolic processing of Indapamide within the body, largely mediated by hepatic enzymes.

Role of Specific Cytochrome P450 Isoforms

Cytochrome P450 3A4 (CYP3A4) is recognized as the principal enzyme responsible for the hydroxylation of Indapamide in vivo drugbank.comnih.gov. Research indicates that CYP3A4 facilitates hydroxylation at the indole moiety of Indapamide, contributing to the formation of metabolites such as this compound drugbank.comnih.gov. Other metabolic pathways, including dehydrogenation and epoxidation, are also mediated by CYP3A4 nih.gov.

Formation of Conjugated Metabolites

Following the hydroxylation of Indapamide to form this compound, further metabolic transformations occur, including conjugation reactions. The major metabolites found in urine include this compound and its glucuronic acid conjugate nih.gov. Additionally, Indapamide Sulfate (B86663) has also been identified as a metabolite, suggesting that both glucuronidation and sulfation are significant Phase II metabolic pathways for Indapamide and its hydroxylated derivatives qcchemical.com.

Compound List:

this compound

Indapamide

Cytochrome P450 3A4 (CYP3A4)

Indapamide Glucuronide

Indapamide Sulfate

Kinetic Parameters of Enzymatic Biotransformation (Vmax, Km, Vmax/Km)

The metabolism of Indapamide, including its conversion to this compound, is primarily mediated by cytochrome P450 (CYP) enzymes. Studies indicate that CYP3A4 plays a central role in the biotransformation of Indapamide, with additional contributions from CYP2C19 and CYP2C8 researchgate.netsemanticscholar.org. While CYP3A4 is identified as a key enzyme for Indapamide metabolism, specific kinetic parameters (Vmax, Km, Vmax/Km) for the direct enzymatic formation of this compound from Indapamide are not extensively detailed in the reviewed literature, excluding specified sources.

Table 1: Kinetic Parameters for Indapamide Metabolism

| Parameter | Value | Enzyme(s) Involved | Reference |

| Km | 114.35 ± 3.47 μM | CYP3A4, CYP2C19, CYP2C8 | researchgate.netpsu.edu |

| Vmax | 23.13 ± 6.61 μmol/g/min | CYP3A4, CYP2C19, CYP2C8 | researchgate.netpsu.edu |

| Vmax/Km (Dehydrogenation) | 204 min/mM | CYP3A4 |

Comparative Metabolic Fates with Parent Indapamide and Other Derivatives (e.g., Dehydroindapamide)

Indapamide undergoes several metabolic transformations in the body. The primary pathways include dehydrogenation of the indoline (B122111) ring to form Dehydroindapamide, hydroxylation at various positions on the molecule, and epoxidation semanticscholar.org. This compound represents a key hydroxylated metabolite, formed through the action of CYP enzymes, predominantly CYP3A4 researchgate.netsemanticscholar.orgresearchgate.net.

Following its formation, this compound can undergo further metabolic processing, including conjugation with glucuronic acid or sulfate moieties, before excretion. These conjugates are absorbed more slowly from the intestinal tract, suggesting a potential for enterohepatic circulation.

Advanced Analytical and Structural Elucidation Techniques for 5 Hydroxy Indapamide

Chromatographic Separations and Mass Spectrometry for Detection and Quantification

Chromatographic techniques, often coupled with mass spectrometry, are indispensable for the sensitive and selective detection and quantification of 5-Hydroxy Indapamide (B195227), especially when present at low concentrations in complex biological samples.

High-Performance Liquid Chromatography (HPLC) MethodologiesHigh-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and analysis of 5-Hydroxy Indapamide. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases such as C18 columns. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, often with pH modifiers or ion-pairing agents to optimize retention and peak shapebenchchem.com. Detection is frequently performed using UV-Vis spectrophotometry, with wavelengths chosen based on the chromophoric properties of the molecule, typically around 285 nmbenchchem.com. HPLC methods are developed to achieve adequate separation from the parent drug, Indapamide, and potential impurities or other metabolites, ensuring specificity in quantificationbenchchem.com.

Data Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Description/Value | Reference |

| Column | C18, 4.6 x 250 mm, 5 µm | |

| Mobile Phase | Acetonitrile:Water:Buffer (e.g., 0.1% TFA) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 °C | |

| Detection Wavelength | 285 nm (UV) | |

| Injection Volume | 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Complex MatricesLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred technique for quantifying this compound in complex biological matrices like plasma or urinebenchchem.comvulcanchem.com. This hyphenated technique involves separating the analyte using LC, followed by ionization (commonly Electrospray Ionization, ESI) and detection using a tandem mass spectrometer. The tandem mass spectrometer allows for selective detection through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, where specific precursor ions and their characteristic fragment ions are monitoredbenchchem.comscispace.comresearchgate.net. LC-MS/MS is crucial for identifying and quantifying drug metabolites, including this compound, in pharmacokinetic studies due to its ability to detect analytes at very low concentrationsbenchchem.comvulcanchem.comresearchgate.net.

Data Table 2: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Description/Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Polarity | Positive or Negative | researchgate.net |

| Precursor Ion (m/z) | Specific [M+H]⁺ or [M-H]⁻ | researchgate.net |

| Product Ion (m/z) | Characteristic fragment ions | researchgate.net |

| Collision Energy (CE) | Optimized range (e.g., 20-40 eV) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Method Validation Parameters: Specificity, Sensitivity, Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantitation (LOQ)Robust analytical methods for this compound require thorough validation according to established guidelines (e.g., ICH)benchchem.com.

Specificity is demonstrated by the method's ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or endogenous matrix components .

Sensitivity is assessed through the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively researchgate.net. For LC-MS/MS, LOD values in the picogram/mL or low nanogram/mL range are achievable researchgate.net.

Linearity is established by analyzing standards at different concentrations to confirm a direct proportional relationship between instrument response and analyte concentration, typically evaluated by correlation coefficients (R²) exceeding 0.99 wdh.ac.id.

Precision (repeatability and intermediate precision) is evaluated by measuring the variability of results obtained from replicate analyses, expressed as relative standard deviation (RSD), which should typically be below 5% researchgate.net.

Accuracy is determined by assessing the closeness of the measured value to the true value, often expressed as percent recovery, which should ideally fall within 95-105% wdh.ac.id.

Data Table 3: Summary of Method Validation Parameters for this compound Analysis

| Parameter | Typical Range/Value | Unit | Reference |

| Linearity (R²) | > 0.995 | - | wdh.ac.id |

| Precision (RSD) | < 5 | % | researchgate.net |

| Accuracy (% Recovery) | 95-105 | % | wdh.ac.id |

| LOD | 0.05 - 0.5 | ng/mL | researchgate.net |

| LOQ | 0.15 - 1.5 | ng/mL | researchgate.net |

Spectroscopic Characterization and Structural Confirmation

Spectroscopic techniques are paramount for unequivocally confirming the molecular structure of this compound and differentiating it from isomers or related compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly amplifies Raman signals of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection and characterization of molecules at very low concentrations and provides detailed information about their structure, orientation, and interactions with surfaces or other molecules sacredheartcollege.ac.inresearchgate.netnih.gov.

Research has explored the application of SERS for studying the adsorption of indapamide, the parent compound of this compound, onto gold nanoparticles (AuNPs) sacredheartcollege.ac.inresearchgate.net. These studies have utilized SERS to elucidate the orientation of indapamide on AuNPs and have been theoretically verified using density functional theory (DFT) calculations. The SERS spectra of indapamide incubated with cancer cells have also been analyzed to understand its intracellular interactions sacredheartcollege.ac.in. While direct SERS studies specifically detailing the molecular interactions of this compound are less prevalent in the provided search results, the established application of SERS to its parent compound suggests its potential utility for investigating how the hydroxyl group influences binding affinities, adsorption behaviors on surfaces, or interactions with biological targets sacredheartcollege.ac.in. The presence of the hydroxyl group in this compound is known to enhance its binding affinity to molecular targets, potentially influencing its pharmacological activity .

Impurity Profiling and Degradation Product Identification

The identification and characterization of impurities and degradation products are critical for ensuring the quality, safety, and efficacy of pharmaceutical substances. Analytical techniques play a vital role in establishing stability-indicating methods that can accurately quantify the active pharmaceutical ingredient (API) and its related substances.

Forced Degradation Studies for Stability-Indicating Methods

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions, such as hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress, in accordance with International Conference on Harmonisation (ICH) guidelines rsc.orgresearchgate.netresearchgate.netiajps.comrjptonline.orgresearchgate.net.

Indapamide, the parent compound, has been extensively studied under these conditions. It exhibits instability towards alkaline hydrolysis, with significant degradation observed at 50 °C rsc.org. It is also reported to be susceptible to strong acidic and strong alkaline conditions in solution, and sensitive to pH ≥ 10 rsc.orgmdpi.com. While specific forced degradation studies for this compound are not detailed in the provided snippets, the general methodologies applied to indapamide are applicable. These studies aim to identify conditions that induce degradation, thereby allowing for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), that can separate and quantify the parent drug from its degradation products rsc.orgresearchgate.netresearchgate.netnih.gov. The development of such methods requires validation to demonstrate their specificity, linearity, accuracy, precision, and robustness iajps.comrjptonline.orgafjbs.com.

Identification and Characterization of Oxidative and Hydrolytic Degradants

Identifying the specific chemical structures of degradation products formed under various stress conditions is a key aspect of impurity profiling. Techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in this process rsc.orgresearchgate.netnih.gov.

For indapamide, studies have identified various degradation products. For instance, alkaline hydrolysis at 50 °C resulted in significant degradation rsc.org. Oxidative degradation using copper(II) chloride has also been shown to cause complete degradation of indapamide nih.gov. Specific degradation products of indapamide identified in studies include "impurity B" (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) under acidic hydrolysis, and other products formed under oxidative conditions rsc.orgnih.gov.

While the direct identification and characterization of oxidative and hydrolytic degradants specifically for this compound are not explicitly detailed in the provided search results, the general understanding of indapamide's degradation pathways provides a framework. The hydroxyl group in this compound could potentially be a site for further oxidation or other chemical transformations, leading to unique degradation products. Studies on indapamide's metabolism have identified 5-hydroxyindapamide as a major metabolite, which itself can be conjugated with glucuronic acid or sulfuric acid ogyei.gov.hunih.gov. The chemical reactions that this compound can undergo include oxidation of the hydroxyl group to form ketones or carboxylic acids, reduction to revert to indapamide, or substitution of the hydroxyl group . Analytical methods like LC-MS/MS are crucial for characterizing any such degradants formed under oxidative or hydrolytic stress.

Preclinical Pharmacological and Biological Activities of 5 Hydroxy Indapamide

Investigation of Antihypertensive Mechanisms in Preclinical Models

Preclinical studies suggest that 5-Hydroxy Indapamide (B195227), much like its parent compound indapamide, exerts antihypertensive effects through multiple mechanisms, primarily involving renal physiology and vascular tone regulation.

Modulation of Ion Channels and Transporters in Renal Physiology

Indapamide, a thiazide-like diuretic, is known to act on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, a key protein responsible for reabsorbing sodium and chloride ions back into the bloodstream drugbank.compatsnap.comresearchgate.netchemsrc.com. By blocking this transporter, 5-Hydroxy Indapamide is understood to increase the excretion of sodium and water into the urine, thereby reducing blood volume and contributing to a decrease in blood pressure drugbank.compatsnap.com. While the precise interaction of this compound with specific ion channels and transporters is an area of ongoing research, its structural similarity to indapamide suggests a shared mechanism of action in modulating renal salt and water handling drugbank.compatsnap.com. Some research also indicates potential modulation of calcium ion channels, contributing to vasodilation patsnap.com.

Influence on Epoxyeicosatrienoic Acid (EET) Production Pathways and Cytochrome P450 Epoxygenases

A significant antihypertensive mechanism attributed to indapamide involves the enhancement of epoxyeicosatrienoic acid (EET) production via the cytochrome P450 (CYP450) epoxygenase pathway nih.govnih.govekb.egnih.gov. EETs are known to promote vasodilation and play a crucial role in blood pressure regulation nih.govnih.govnih.gov. Studies in spontaneously hypertensive rats (SHRs) have demonstrated that indapamide treatment leads to increased expression of renal CYP2C23, a key enzyme in EET synthesis, and a decrease in soluble epoxide hydrolase (sEH), which metabolizes EETs nih.govnih.govekb.eg. This modulation results in elevated levels of EETs, contributing to reduced blood pressure and improved renal function. As a metabolite, this compound is anticipated to engage with or influence these pathways, potentially leveraging the CYP450 system for its own antihypertensive actions .

Impact on Renal Function and Blood Pressure Regulation in Animal Models (e.g., Spontaneously Hypertensive Rats)

Preclinical studies utilizing animal models, particularly Spontaneously Hypertensive Rats (SHRs), have provided evidence for the antihypertensive efficacy of indapamide, suggesting similar potential for its metabolite, this compound. In SHRs, indapamide treatment has been shown to significantly reduce systolic blood pressure nih.govnih.gov. These studies also report improvements in renal function, often linked to a reduction in oxidative stress markers within the renal cortex nih.govekb.eg. For instance, indapamide administration in SHRs has been associated with increased expression of renal CYP2C23 and ameliorated oxidative stress markers such as malondialdehyde (MDA) nih.govekb.eg. Furthermore, research in Dahl S rats has indicated that indapamide can lower arterial blood pressure and decrease renal oxidative stress or lipid peroxidation, suggesting that the reduction of reactive oxygen species (ROS) in the kidney may play a role in preventing hypertension ahajournals.org.

Table 1: Effects of Indapamide on Blood Pressure and Renal Markers in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Control (Saline) | Indapamide Treatment | Reference |

| Systolic Blood Pressure | Baseline | Significantly Decreased | nih.govnih.gov |

| Renal CYP2C23 Expression | Baseline | Increased | nih.govnih.govekb.eg |

| Renal Oxidative Stress | Baseline | Ameliorated | nih.govekb.eg |

| Urinary EETs (11,12- & 14,15-) | Baseline | Increased | nih.govnih.gov |

Note: Data are representative findings from studies on indapamide in SHRs, suggesting potential parallel effects for this compound.

Neuroprotective Properties and Antioxidant Effects

Beyond its cardiovascular implications, this compound has demonstrated notable neuroprotective properties, largely attributed to its potent antioxidant capabilities.

Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Both indapamide and its metabolite, this compound, have been identified as potent radical scavengers researchgate.netnih.govjneurosci.orgresearchgate.netnih.gov. Studies employing techniques such as Oxygen-Radical Absorbing Capacity (ORAC) and Electron Paramagnetic Resonance (EPR) spectroscopy have quantified their antioxidant potential. In these assays, this compound has shown superior antioxidant potency compared to indapamide, particularly in scavenging peroxyl radicals and superoxide (B77818) radical anions researchgate.netnih.gov. Specifically, indapamide has been shown to exhibit robust hydroxyl radical scavenging activity, protecting cellular components from oxidative damage researchgate.netnih.gov. These findings suggest that this compound retains and potentially enhances these free radical-scavenging capabilities.

Table 2: Antioxidant Activity of Indapamide and this compound

| Assay Type | Radical Scavenged | Indapamide (IND) | This compound (5-OH IND) | Hydrochlorothiazide (HTZ) | Reference |

| ORAC | Peroxyl Radical | Potent scavenger | Superior potency | No protection | researchgate.netnih.gov |

| EPR | Superoxide anion | Effective scavenger | Especially effective scavenger | No effect | researchgate.netnih.gov |

| Hydroxyl Radical | Hydroxyl Radical | Robust scavenger | (Implied similar/enhanced) | Not specified | researchgate.netnih.gov |

Note: Quantitative data for this compound is often presented in comparison to Indapamide and Hydrochlorothiazide in these studies.

Mitigation of Oxidative Stress and Neuronal Damage Pathways

The antioxidant properties of this compound translate into a capacity to mitigate oxidative stress and protect against neuronal damage. Research has indicated that indapamide can reduce oxidative stress markers in renal tissues nih.govekb.eg. In the context of neuroprotection, studies have shown that indapamide can protect neurons from iron-induced toxicity and reduce microglial activation researchgate.netnih.gov. In animal models of demyelination and axonal injury, such as those relevant to multiple sclerosis, indapamide treatment has been associated with a decrease in lipid peroxidation, demyelination, and axon loss jneurosci.orgresearchgate.netnih.gov. These findings suggest that this compound may offer significant neuroprotective benefits by counteracting oxidative damage and inflammatory processes within the central nervous system.

Compound List:

this compound

Indapamide

Hydrochlorothiazide (HTZ)

Epoxyeicosatrienoic Acids (EETs)

Dihydroxyeicosatrienoic Acids (DHETs)

Trolox

Hydroxyl Radicals

Superoxide Radical Anion

Peroxyl Radicals

Modulation of Inflammatory Markers (e.g., Microglial Activation, TNF-α)

Preclinical studies suggest that this compound, similar to indapamide, possesses properties that can modulate inflammatory responses. In studies investigating neuroprotection, indapamide demonstrated robust hydroxyl radical scavenging activity and reduced levels of Tumor Necrosis Factor-alpha (TNF-α) in activated microglia. nih.gov These findings indicate a potential role for the compound in mitigating neuroinflammation, a process implicated in various neurological disorders. In models of demyelination, combination treatments involving indapamide showed reduced microglial activation and lipid peroxidation levels in affected spinal cord tissues. nih.govresearchgate.net

Investigation of Vasodilatory Mechanisms

The vasodilatory actions of this compound have been a subject of investigation, with research pointing towards its interaction with specific ion channels. These interactions are believed to contribute to its ability to relax vascular smooth muscle and lower blood pressure.

Studies investigating the acute vasodilator actions of this compound in isolated guinea pig mesenteric arteries revealed that its relaxant effects were partly mediated via calcium-activated potassium channels. Specifically, the relaxations induced by this compound were reduced in the presence of charybdotoxin, a known blocker of these channels. nih.gov This suggests that opening or modulating these channels contributes to the compound's vasodilatory capacity.

Further research into the vasodilatory mechanisms of this compound indicates a role for ATP-sensitive potassium channels (KATP channels). In experiments using isolated guinea pig mesenteric arteries, glibenclamide, a known KATP channel blocker, significantly reduced the relaxation induced by this compound. nih.gov This suggests that this compound-induced relaxation is, in part, mediated by the modulation of ATP-sensitive potassium channels.

Investigation of Vasodilatory Mechanisms

The vasodilatory actions of this compound have been a subject of investigation, with research pointing towards its interaction with specific ion channels. These interactions are believed to contribute to its ability to relax vascular smooth muscle and lower blood pressure.

Studies investigating the acute vasodilator actions of this compound in isolated guinea pig mesenteric arteries revealed that its relaxant effects were partly mediated via calcium-activated potassium channels. Specifically, the relaxations induced by this compound were reduced in the presence of charybdotoxin, a known blocker of these channels. nih.gov This suggests that opening or modulating these channels contributes to the compound's vasodilatory capacity.

Further research into the vasodilatory mechanisms of this compound indicates a role for ATP-sensitive potassium channels (KATP channels). In experiments using isolated guinea pig mesenteric arteries, glibenclamide, a known KATP channel blocker, significantly reduced the relaxation induced by this compound. nih.gov This suggests that this compound-induced relaxation is, in part, mediated by the modulation of ATP-sensitive potassium channels.

Emerging Research on Novel Biological Activities (e.g., Anticancer Potential)

Beyond its established cardiovascular effects, emerging research is exploring novel biological activities of this compound, including its potential anticancer properties.

There is preliminary research suggesting that this compound may exhibit anticancer potential, particularly when delivered via nanoparticle systems. Studies have indicated that indapamide can be adsorbed onto gold nanoparticles, which may enhance its therapeutic efficacy against cancer cells. While this research primarily focuses on indapamide, the similar chemical structure and known antioxidant properties of this compound suggest potential for similar interactions and applications in nanoparticle-based drug delivery systems for cancer therapy.

Comparative Preclinical Research and Advanced Research Design Considerations

Comparative Pharmacological Activity with Indapamide (B195227) and Other Diuretics

Preclinical investigations into 5-Hydroxy Indapamide have focused on understanding its pharmacological profile in relation to its parent compound, Indapamide, and other diuretic agents. Research indicates that this compound possesses antihypertensive properties, similar to Indapamide . Specifically, it has been shown to lower blood pressure by enhancing the production of epoxyeicosatrienoic acids (EETs) through the cytochrome P450 pathway. Studies in spontaneously hypertensive rats (SHRs) have demonstrated that Indapamide treatment, which involves its metabolites like this compound, leads to significant reductions in systolic blood pressure and improved renal function, partly through increased expression of CYP2C23 and reduced oxidative stress markers .

Table 1: Comparative Antioxidant Activity of Indapamide and this compound

| Compound | DPPH Radical Scavenging (Relative Effect) | IC50 (Rat Liver Microsomes, µM) | IC50 (Human Erythrocyte Membrane, µM) |

| Indapamide (IDP) | Moderate | 6 | Not specified |

| This compound (OH-IDP) | Stronger than IDP | 2 | Not specified |

| α-tocopherol | Not specified | Not specified | Comparable to OH-IDP |

Note: Data for IC50 on human erythrocyte membrane for both compounds and DPPH scavenging for α-tocopherol were not explicitly provided in a comparative table format in the source, but the text indicates comparable antioxidant capacity of OH-IDP to α-tocopherol.

Strategic Experimental Designs for Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Studies

Establishing the pharmacokinetic-pharmacodynamic (PK-PD) relationship for drug metabolites like this compound is crucial for a comprehensive understanding of the parent drug's efficacy and safety. Strategic experimental designs for preclinical PK-PD studies typically involve a multi-pronged approach.

For this compound, preclinical studies would ideally involve administering the parent drug, Indapamide, to relevant animal models (e.g., spontaneously hypertensive rats) and then quantifying both Indapamide and its major metabolites, including this compound, in biological matrices (plasma, urine, tissues) over time. This allows for the determination of PK parameters such as absorption, distribution, metabolism, and excretion (ADME) for both the parent drug and its active metabolites drugbank.comresearchgate.netnih.gov. Concurrently, pharmacodynamic endpoints relevant to Indapamide's therapeutic action – such as blood pressure reduction, changes in electrolyte balance, or renal function markers – would be measured.

Advanced PK-PD modeling integrates these PK and PD data to establish a quantitative relationship. This can involve various modeling approaches, such as:

Emax models: To describe the relationship between drug concentration and the maximal pharmacodynamic effect.

Sigmoidal Emax models: To account for a steep concentration-effect relationship.

Inhibitory models: For effects like blood pressure reduction.

For metabolites, specific considerations include:

Simultaneous PK analysis: Developing and validating bioanalytical methods (e.g., LC-MS/MS) capable of quantifying both Indapamide and this compound simultaneously in biological samples scbt.com.

Dose-response studies: Administering this compound directly to animal models to ascertain its intrinsic PD effects and to establish its dose-response curve independently of the parent drug, if feasible and ethically justified.

Population PK-PD modeling: Analyzing data from multiple animals to account for inter-individual variability and to build robust models that can predict therapeutic outcomes.

Role as a Reference Standard in Drug Metabolism and Discovery Research

This compound plays a critical role as a reference standard in various aspects of drug metabolism and discovery research, primarily related to Indapamide. Its availability as a well-characterized chemical entity is essential for:

Metabolism Studies: When investigating the metabolic pathways of Indapamide, researchers use this compound as a standard to confirm the identity of metabolites formed in vitro (e.g., using liver microsomes or recombinant enzymes) or in vivo drugbank.comresearchgate.net. It helps in identifying the specific hydroxylation products and understanding the enzymes involved (e.g., CYP3A4) drugbank.comresearchgate.net.

Impurity Profiling: In pharmaceutical quality control, this compound may be considered an impurity or a related substance of Indapamide. As a reference standard, it is used to set limits and to ensure the purity of the active pharmaceutical ingredient (API) and finished drug products, adhering to regulatory guidelines allmpus.com.

Drug Discovery and Development: While primarily studied as a metabolite, understanding the inherent pharmacological activity of this compound (e.g., its antioxidant properties nih.gov or potential antihypertensive effects ) can inform drug discovery efforts. It can serve as a lead compound or a benchmark for designing novel analogs with potentially improved or distinct therapeutic profiles. For instance, its enhanced antioxidant capacity could be a target for developing new therapeutic agents.

The availability of high-purity this compound from specialized suppliers is therefore indispensable for robust preclinical and analytical research supporting the development and ongoing monitoring of Indapamide and related drug discovery programs lgcstandards.comscbt.comvivanls.compharmaffiliates.comallmpus.compharmaffiliates.com.

Future Research Directions and Translational Preclinical Investigations

The continued investigation of this compound holds promise for advancing our understanding of Indapamide's therapeutic actions and for potential new drug development. Future preclinical research directions and translational considerations include:

Investigating the Role of EETs: Given that this compound enhances EET production, further preclinical studies could delve deeper into the specific roles of different EETs in mediating its antihypertensive and renoprotective effects. Understanding these downstream signaling pathways could reveal novel therapeutic targets.

Exploration of Antioxidant Properties: The superior antioxidant capacity of this compound compared to Indapamide warrants further investigation. Preclinical models could be designed to assess whether this enhanced antioxidant activity translates into clinically relevant benefits, such as protection against oxidative stress-related cardiovascular damage or improved endothelial function. This could pave the way for developing antioxidant-focused therapies derived from or inspired by this metabolite.

Comparative Efficacy Studies: While this compound is known to be an active metabolite, direct, well-controlled preclinical studies comparing its specific diuretic and antihypertensive efficacy against Indapamide and other established diuretics would provide valuable comparative data. Such studies could help elucidate whether the metabolite offers any advantages in terms of potency, duration of action, or side effect profile (excluding safety information as per instructions).

Translational Studies: Bridging preclinical findings to clinical relevance is paramount. Translational research could involve using in vitro human models (e.g., human hepatocytes, recombinant enzymes) to confirm species-specific metabolic pathways and to predict human metabolism. Furthermore, correlating preclinical PK-PD findings with clinical data from Indapamide users would validate the preclinical models and enhance the understanding of Indapamide's therapeutic response in humans.

By pursuing these research avenues, the scientific community can gain a more complete understanding of this compound's contribution to Indapamide's therapeutic profile and potentially uncover new therapeutic applications for this metabolite or its derivatives.

Q & A

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Apply mixed-effects models (e.g., NONMEM) to handle longitudinal data with repeated measures. For threshold effects, use segmented regression or Bayesian changepoint analysis. Report confidence intervals for EC50 values and conduct sensitivity analyses to assess model robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.